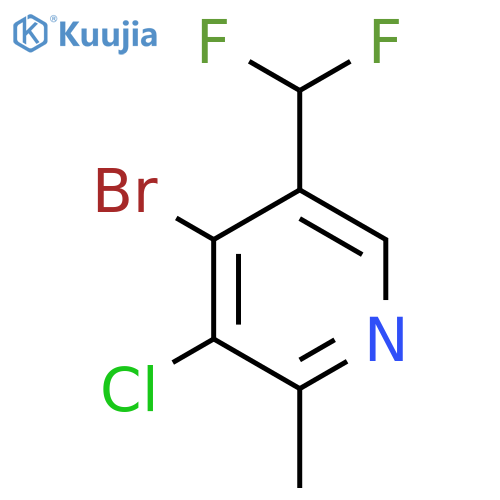Cas no 1806973-59-0 (4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine)

4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine
-
- インチ: 1S/C7H5BrClF2N/c1-3-6(9)5(8)4(2-12-3)7(10)11/h2,7H,1H3
- InChIKey: YTBORJVFNNNUIY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C)=NC=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511588-0.1g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 0.1g |
$917.0 | 2025-03-14 | |
| Enamine | EN300-6511588-0.5g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 0.5g |
$1001.0 | 2025-03-14 | |
| Enamine | EN300-6511588-1.0g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 1.0g |
$1043.0 | 2025-03-14 | |
| Enamine | EN300-6511588-5.0g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 5.0g |
$3023.0 | 2025-03-14 | |
| Alichem | A029063432-500mg |
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Enamine | EN300-6511588-2.5g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 2.5g |
$2043.0 | 2025-03-14 | |
| Enamine | EN300-6511588-0.05g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 0.05g |
$876.0 | 2025-03-14 | |
| Enamine | EN300-6511588-0.25g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 0.25g |
$959.0 | 2025-03-14 | |
| Alichem | A029063432-250mg |
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Enamine | EN300-6511588-10.0g |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
1806973-59-0 | 95.0% | 10.0g |
$4483.0 | 2025-03-14 |
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridineに関する追加情報
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine: A Comprehensive Overview
The compound CAS No. 1806973-59-0, also known as 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, a difluoromethyl group, and a methyl group at specific positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it valuable for advanced chemical research and industrial applications.
Recent studies have highlighted the potential of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine in the development of novel materials for electronic devices. Researchers have explored its role as a precursor in the synthesis of advanced polymers and high-performance semiconductors. The presence of electronegative substituents like bromine and chlorine enhances the molecule's ability to participate in various chemical reactions, making it a versatile building block for constructing complex molecular architectures.
In addition to its material science applications, this compound has shown promise in medicinal chemistry. Scientists have investigated its potential as a lead compound for drug discovery, particularly in the development of antiviral and anticancer agents. The unique substitution pattern on the pyridine ring allows for fine-tuning of pharmacokinetic properties, which is crucial for drug design. Recent findings suggest that 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine exhibits selective activity against certain enzymes involved in viral replication, making it a compelling candidate for further exploration in therapeutic contexts.
The synthesis of CAS No. 1806973-59-0 involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic fluorination. These methods require precise conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes have been employed to optimize the production of this compound, making it more accessible for large-scale applications.
From an environmental standpoint, researchers have also examined the biodegradation pathways of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial processes. Studies indicate that under specific microbial conditions, the compound undergoes transformation into less hazardous byproducts, which aligns with current trends toward greener chemical manufacturing practices.
In conclusion, CAS No. 1806973-59-0, or 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application research, positions it as a key player in modern chemical innovation. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies and therapies is expected to grow significantly.
1806973-59-0 (4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine) 関連製品
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 9028-79-9(Galactose oxidase)
- 870135-16-3(2-Chloro-N4,6-dimethylpyridine-3,4-diamine)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)
- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)